molecular formula C8H7ClFNO B11906077 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine

Cat. No.: B11906077
M. Wt: 187.60 g/mol
InChI Key: YKBYOWDZFAUALL-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro group at the second position and a fluorooxetane moiety at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with a fluorooxetane derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, tetrahydrofuran.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and liquid crystals.

    Chemical Biology: It serves as a probe in studying biological processes involving pyridine derivatives.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorooxetane moiety can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. The chloro group can also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoropyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-methylpyridine

Uniqueness

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine is unique due to the presence of the fluorooxetane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for designing novel compounds with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-chloro-4-(3-fluorooxetan-3-yl)pyridine

InChI

InChI=1S/C8H7ClFNO/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5H2

InChI Key

YKBYOWDZFAUALL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=NC=C2)Cl)F

Origin of Product

United States

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